Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(17)11-8-12(16-13(11)15)9-4-6-10(18-2)7-5-9/h4-8,16H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGIZELSVUYGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632512 | |
| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173458-92-9 | |
| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino and ester groups enable nucleophilic substitutions. For example:
Reaction with N-Benzyl-2-bromo-pyridinium Bromide :
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In methylene chloride, the ethyl ester undergoes substitution with N-benzyl-2-bromo-pyridinium bromide (2.0 mmol) at room temperature.
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2,6-Lutidine (2.0 mmol) is added as a base to facilitate the reaction .
Outcome :
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Formation of 2-(5-Amino-4-ethoxycarbonyl-1H-pyrrol-2-yl)-N-benzyl-pyridinium bromide.
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¹H NMR (DMSO-d6): δ 11.45 (1H), 8.70–6.45 (aromatic protons), 4.13 (q, J=7 Hz, OCH2), 1.19 (t, J=7 Hz, CH3) .
Multi-component Reactions (MCRs)
The compound participates in gold(I)/zinc(II)-catalyzed tandem reactions to form polyfunctionalized pyrroles.
Example Reaction :
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Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate reacts with nitrile-ynes and amines in dichloroethane (DCE) at 60°C.
Key Data :
| Product | Yield | Conditions |
|---|---|---|
| Ethyl 4-benzoyl-1-phenyl-5-(phenylamino)-2-propyl-1H-pyrrole-3-carboxylate | 76% | DCE, 60°C, 12 hours |
Functionalization via Cross-Coupling
The amino group facilitates cross-coupling reactions under transition-metal catalysis.
Pictet-Spengler Cyclization :
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Reacted with α-bromochalcones and cyanothioacetamide under Mannich conditions to form thieno[2,3-d]pyrimidine derivatives .
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DFT studies confirm a stepwise mechanism involving iminium intermediates .
Yield : 85–92% for dihydrothiophene derivatives .
Acid-Catalyzed Cyclization
In the presence of ZnCl₂, the compound undergoes cyclization with 3-phenacylideneoxindole to form pyrrolo-oxindoles .
Mechanism :
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Step 1: Formation of β-enamino ester intermediate.
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Step 2: Intramolecular cyclization via iminium intermediate (ΔG‡ = 18.3 kcal/mol) .
Product : Functionalized 2-pyrrolo-3’-yloxindoles (yield: 74–92%) .
Scientific Research Applications
Chemistry
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate serves as a vital building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 6.25 |
| Escherichia coli | 6.25 - 12.5 |
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The half-maximal inhibitory concentration (IC50) values are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Medicine
Ongoing research is focused on exploring this compound's potential as a pharmaceutical intermediate for developing new drugs targeting various diseases, including infections and cancers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Physical and Spectral Properties
- Solubility: The target compound’s amino and methoxy groups likely improve aqueous solubility compared to analogs with non-polar substituents (e.g., diphenyl groups in ). However, lipophilic groups like ethoxycarbonyl () increase organic-phase partitioning .
- NMR Trends: Amino Group (Target): A distinctive singlet for NH₂ protons (~5 ppm in DMSO-d₆) absent in analogs like ’s bis-aryl compound. Methoxy Group: Resonances at ~3.8 ppm (singlet) for OCH₃, consistent across analogs (e.g., ) . Aromatic Protons: Multiplicity and shifts vary with substituent electronegativity (e.g., fluorine in causes deshielding) .
Crystallographic and Computational Insights
- Structure Validation : Tools like SHELXL () are critical for resolving substituent effects on crystal packing. For example, bulky groups in ’s compound likely reduce symmetry compared to the target compound .
- Software : WinGX and ORTEP () enable visualization of anisotropic displacement parameters, crucial for comparing steric effects in analogs .
Biological Activity
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula CHNO and a molecular weight of 245.27 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline under suitable catalytic conditions, leading to a series of steps including condensation, cyclization, and esterification.
Biological Activities
The compound has been studied for various biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating their potential as effective antibacterial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been tested against different cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound exhibited growth inhibition with IC values indicating significant cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
These results suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve multiple mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
- Hydrophobic Interactions : The methoxyphenyl group can engage in hydrophobic interactions with lipid membranes or protein structures, potentially altering their function.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- A study by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Another investigation highlighted the use of pyrrole derivatives in drug design, emphasizing their role as effective scaffolds for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs). For example, a one-pot three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-anisaldehyde) under reflux in ethanol yields pyrrolidinone derivatives. Optimization of temperature (60–80°C), solvent polarity, and catalyst (e.g., acetic acid) significantly impacts yield (60–80%) and regioselectivity . Alternative routes include Darzens annulation of acyl phosphonates with α-bromo ketones, where substituent steric effects and solvent choice (e.g., THF vs. DCM) dictate cis/trans isomer ratios .
Q. Table 1: Synthesis Methods Comparison
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.35–1.40 Å) and dihedral angles, confirming the planar pyrrole ring and methoxyphenyl orientation .
- NMR : H NMR reveals amino proton signals at δ 5.2–6.0 ppm (broad singlet) and methoxy protons at δ 3.7–3.8 ppm. C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- IR : Stretching vibrations at 3200–3442 cm (NH), 1728 cm (C=O), and 1280 cm (C–O–C) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Parameters | Structural Insight | Reference |
|---|---|---|---|
| H NMR | δ 6.32 (pyrrole H), δ 4.27 (COOCHCH) | Regiochemistry confirmation | |
| X-ray | C7–N1 bond: 1.38 Å, torsion angle: 178.5° | Planarity and steric effects |
Q. How is density functional theory (DFT) applied to study the electronic properties of this compound?
Methodological Answer: DFT calculations (B3LYP/6-311++G** basis set) predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), electrostatic potential maps (negative charge on carbonyl oxygen), and Mulliken charges to assess nucleophilic/electrophilic sites . Solvent effects (PCM model) refine dipole moments and polarizability, correlating with experimental NMR chemical shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer: Discrepancies in NMR or IR data vs. DFT predictions often arise from solvent effects or anharmonic vibrational modes. To resolve:
Q. What strategies optimize solvent and catalyst systems in multi-component synthesis?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yield due to side reactions. Ethanol balances polarity and cost .
- Catalyst design : Brønsted acids (e.g., p-TSA) improve protonation of intermediates, while Lewis acids (ZnCl) stabilize transition states. Catalyst loading (5–10 mol%) is critical to avoid byproducts .
Q. How does electron density analysis via DFT enhance understanding of reactivity?
Methodological Answer: Topological analysis (AIM theory) identifies bond critical points (BCPs) and Laplacian values (∇²ρ), revealing weak interactions (e.g., C–H···O). For this compound, BCPs between the amino group and carbonyl oxygen (ρ ≈ 0.08 eÅ) explain intramolecular hydrogen bonding, stabilizing the tautomeric form .
Q. In designing derivatives, how can a synthon-based approach improve structural predictability?
Methodological Answer: Analyze crystal packing motifs (e.g., π-stacking of methoxyphenyl groups) to identify synthons. For example, replacing the 4-methoxyphenyl group with 4-chlorophenyl alters packing from herringbone to layered structures, guided by halogen bonding . Computational crystal structure prediction (CSP) tools (e.g., Mercury CSD) validate synthon reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
